

Cross-Referencing Spectroscopic Data of β -Methylchalcone: A Comparative Guide

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Compound of Interest

Compound Name: 1,3-Diphenyl-2-buten-1-one

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For researchers and scientists engaged in the synthesis and characterization of chalcone derivatives, particularly β -methylchalcone, accurate cross-referencing of spectroscopic data with established literature values is a critical step for structural verification. This guide provides a comparative summary of spectroscopic data for isomers of β -methylchalcone, offering a valuable resource for validating experimental findings. While direct spectroscopic data for β -methylchalcone is not readily available in the searched literature, the data presented for its isomers, such as 4'-methylchalcone and 4-methylchalcone, serve as essential reference points for comparison.

Spectroscopic Data Summary

The following tables summarize the ^1H NMR, ^{13}C NMR, and mass spectrometry data for isomers of β -methylchalcone, providing a baseline for researchers to compare their own experimental data.

Table 1: ^1H NMR Spectroscopic Data of β -Methylchalcone Isomers

Compound	Solvent	Chemical Shift (δ) in ppm
4'-Methylchalcone	CDCl ₃	8.03-7.98 (m, 1H), 7.67-7.57 (m, 1H), 7.55-7.48 (m, 2H), 7.43-7.32 (m, 2H), 7.12 (d, J = 14.9 Hz, 1H), 7.07-7.03 (m, 1H), 2.57 (s, 3H, -CH ₃)[1]
4-Methylchalcone	Not Specified	Spectral data available, but specific shifts not detailed in the provided snippets.[2]
(E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one	Not Specified	The structural confirmation was done by ¹ H NMR, but specific shifts are not listed.[3]

Table 2: ¹³C NMR Spectroscopic Data of β -Methylchalcone Isomers

Compound	Solvent	Chemical Shift (δ) in ppm
4'-Methylchalcone	CDCl ₃	196.63, 152.40, 149.60, 136.39, 130.79, 128.66, 128.12, 127.19, 123.08, 112.17, 110.58, 70.83, 56.09, 26.39 (-CH ₃)[1]
4-Methylchalcone	Not Specified	¹³ C NMR spectrum is available. [2]
Chalcone	CDCl ₃	190.53, 144.85, 141.92, 138.22, 136.15, 132.59, 129.23, 128.87, 128.59, 128.40, 127.31, 126.98, 125.49[1]

Table 3: Mass Spectrometry Data of β -Methylchalcone Isomers

Compound	Ionization Method	m/z (Fragment Ions)
Chalcones with methyl substituents	Not Specified	A study on the mass spectra of chalcones with methyl substituents has been conducted. [4]
2'-Hydroxy-4-methylchalcone	ESI-MS/MS	$[M-H]^-$ at m/z 237.0921, with fragment ions at 219, 209. [5]
DH-2-MC (a hydroxy methoxy chalcone)	ESI-MS	$[M-H]^-$ at m/z 269. [6]

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation. The following are generalized experimental protocols for the key analytical techniques, based on common practices found in the literature for the characterization of chalcones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

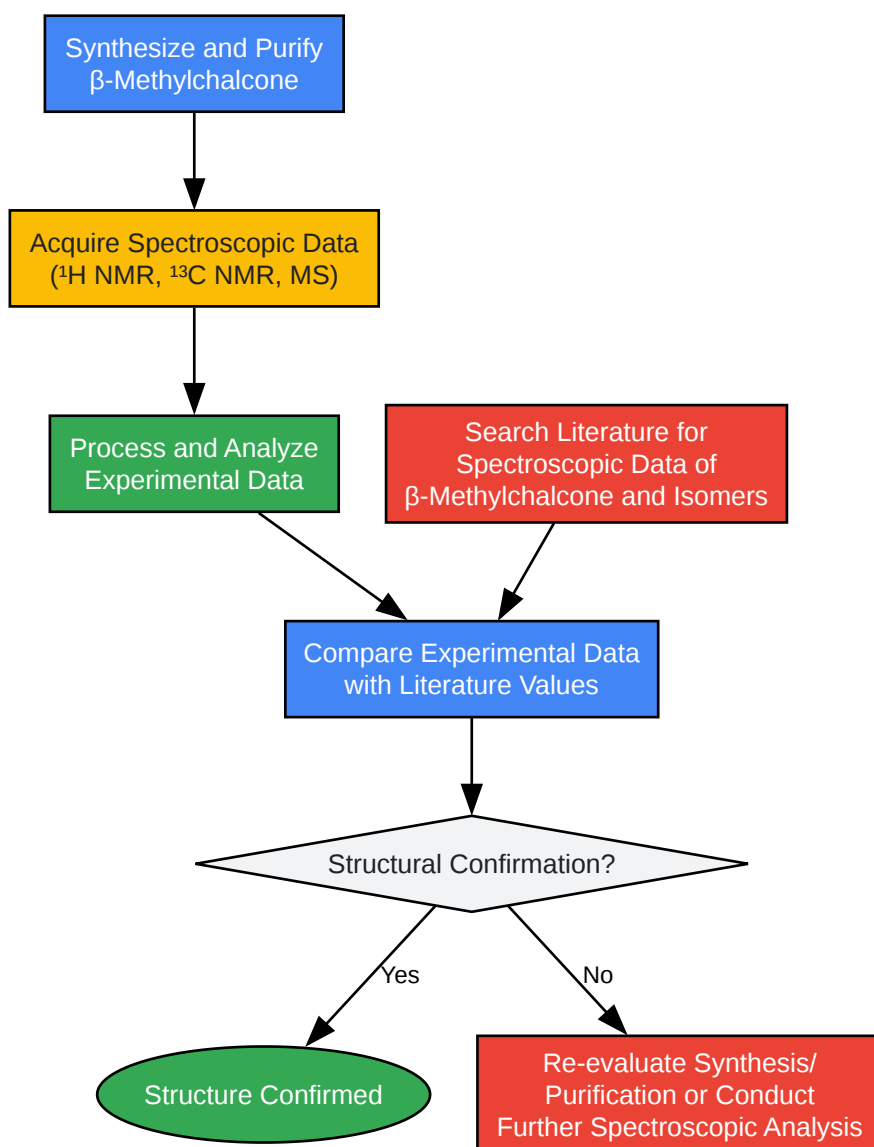
- **Sample Preparation:** A few milligrams of the synthesized chalcone are dissolved in a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube. The choice of solvent is crucial and should be reported.
- **1H NMR Spectroscopy:** Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[\[1\]](#) Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). Important parameters to report include the chemical shift (δ), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration values.
- **^{13}C NMR Spectroscopy:** Spectra are recorded on the same instrument, often at a frequency of 100 or 125 MHz.[\[1\]](#)[\[7\]](#) Chemical shifts are reported in ppm.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Common ionization techniques for chalcones include Electron Ionization (EI) and Electrospray Ionization (ESI).^[8] The choice of ionization method will influence the fragmentation pattern.
- **Data Acquisition:** Mass spectra are recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition.

Workflow for Cross-Referencing Spectroscopic Data

The process of cross-referencing experimentally obtained spectroscopic data with literature values is a systematic procedure to ensure the correct identification of a synthesized compound. The following diagram illustrates this workflow.



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Workflow for Spectroscopic Data Cross-Referencing.

This structured approach ensures a rigorous and objective evaluation of the synthesized compound's identity. By systematically comparing experimental data with the reference data provided in this guide and other literature sources, researchers can confidently verify the structure of their β -methylchalcone derivatives.

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